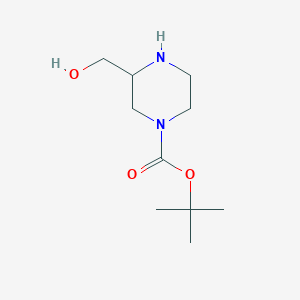

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSILYQWHARROMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625338 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301673-16-5 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-Boc-2-hydroxymethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate synthesis protocol

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

This technical guide provides detailed experimental protocols for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key building block in pharmaceutical and medicinal chemistry. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a versatile chiral intermediate widely used in the synthesis of various biologically active compounds.[1][2] Its piperazine core is a common motif in many pharmaceuticals due to its ability to interact with biological targets.[2][3] The presence of a protected amine and a primary alcohol allows for sequential and selective functionalization, making it a valuable synthon in drug discovery. This guide outlines two distinct and reliable synthetic routes for its preparation.

Synthesis Protocols

Two primary methods for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate are detailed below:

-

Method 1: Catalytic Hydrogenolysis of a Benzyl-Protected Precursor

-

Method 2: Multi-step Synthesis via a Di-Boc Intermediate

Method 1: Catalytic Hydrogenolysis of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

This method involves the debenzylation of a commercially available or pre-synthesized N-benzyl protected piperazine derivative via catalytic hydrogenation.

Experimental Protocol

A solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL) is prepared in a suitable reaction vessel. To this solution, 10% Palladium on activated carbon (Pd/C) (150 mg) is added. The resulting mixture is stirred at room temperature (20°C) for 3 hours under a hydrogen atmosphere. Following the reaction, the solid catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate as a white solid.[4]

Quantitative Data

| Parameter | Value |

| Starting Material | (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate |

| Reagents | 10% Palladium on carbon, Hydrogen gas |

| Solvent | Methanol |

| Reaction Temperature | 20°C |

| Reaction Time | 3 hours |

| Product Yield | 850 mg (91.82%) |

| Product Form | White solid |

Experimental Workflow

Caption: Workflow for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate via catalytic hydrogenolysis.

Method 2: Multi-step Synthesis via a Di-Boc Intermediate

This method provides a route from a more fundamental starting material, (R)-2-hydroxymethyl piperazine, through a di-Boc protected intermediate, followed by selective deprotection.

Experimental Protocol

Step 1: Synthesis of 1,4-di-Boc-2-hydroxymethyl piperazine

An aqueous solution containing (R)-2-hydroxymethyl piperazine is placed in a reaction vessel and cooled in an ice bath. Sodium hydroxide (molar ratio relative to piperazine derivative to be determined by specific experimental context) is added portion-wise. Di-tert-butyl dicarbonate ((Boc)₂O) is then added dropwise (molar ratio of (R)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate is 1:2.1-2.2). The reaction mixture is stirred at room temperature for 10-13 hours. After completion, the mixture is extracted with dichloromethane. The combined organic phases are washed with 1M hydrochloric acid, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by crystallization to yield 1,4-di-Boc-2-hydroxymethyl piperazine.[5]

Step 2: Synthesis of (S)-1-Boc-3-hydroxymethylpiperazine

1,4-di-Boc-2-hydroxymethylpiperazine (139 g) and 95% ethanol (300 g) are added to a reaction flask. A solution of sodium hydroxide (70 g) in water (210 g) is prepared and added to the flask. The mixture is heated to reflux for 3-5 hours. After the reaction, the ethanol is concentrated under reduced pressure. The remaining mixture is cooled to room temperature and extracted with dichloromethane. The combined organic phases are washed with a 15% aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is removed by concentration, and the final product, (S)-1-Boc-3-hydroxymethylpiperazine, is obtained by crystallization from n-hexane.[5]

Quantitative Data

| Parameter | Step 1: Di-Boc Protection | Step 2: Selective Deprotection |

| Starting Material | (R)-2-hydroxymethyl piperazine | 1,4-di-Boc-2-hydroxymethyl piperazine |

| Key Reagents | Di-tert-butyl dicarbonate, Sodium hydroxide | Sodium hydroxide |

| Solvent | Dichloromethane, Water | 95% Ethanol, Water |

| Reaction Temperature | Ice bath to Room Temperature | Reflux |

| Reaction Time | 10-13 hours | 3-5 hours |

| Product Yield | 44-78% | Not explicitly stated, but implied to be high |

| Product Form | Crystalline solid | Crystalline solid |

Experimental Workflow

Caption: Workflow for the multi-step synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling all chemicals. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent used.

References

- 1. Buy (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 314741-40-7 [smolecule.com]

- 2. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

The Strategic Role of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient discovery of novel therapeutics. Among the vast array of available chemical building blocks, tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate has emerged as a highly versatile and valuable scaffold. Its unique structural features, including a chiral center, a protected diamine, and a reactive primary alcohol, provide a rich platform for the synthesis of diverse and complex molecular architectures. This in-depth technical guide explores the core attributes of this starting material, detailing its synthesis, key chemical transformations, and its pivotal role in the development of innovative drug candidates, with a particular focus on the antibacterial agent Delpazolid.

Physicochemical Properties and Stereochemistry

This compound is a chiral molecule, and the stereochemistry at the C3 position is crucial for its application in asymmetric synthesis, profoundly influencing the biological activity of its derivatives.[1] The Boc-protecting group offers stability under a range of reaction conditions while allowing for facile deprotection when required, and the hydroxymethyl group serves as a versatile handle for further functionalization.

| Property | Value | Reference |

| Molecular Formula | C10H20N2O3 | [2] |

| Molecular Weight | 216.28 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Chirality | Exists as (R) and (S) enantiomers | [1] |

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several routes. A common industrial approach involves the use of readily available and cost-effective starting materials like ethylenediamine and (R)- or (S)-glycidol.[2] The synthesis typically involves the formation of the piperazine ring, followed by the introduction of the hydroxymethyl group and subsequent protection of one of the amine functionalities with a tert-butoxycarbonyl (Boc) group.[2][3]

A representative synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound.

Key Chemical Transformations and Experimental Protocols

The utility of this compound as a starting material lies in the selective reactivity of its functional groups. The unprotected secondary amine is readily amenable to N-alkylation and N-arylation reactions, while the primary alcohol can be converted to other functionalities or used as a point of attachment for other molecular fragments.

N-Arylation with Fluoro-Nitroaromatics

A crucial reaction in the synthesis of many bioactive molecules is the nucleophilic aromatic substitution (SNAr) of the piperazine nitrogen onto an electron-deficient aromatic ring. This is a key step in the synthesis of the oxazolidinone antibiotic, Delpazolid.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)-4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

-

Materials: (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, 1,2-difluoro-4-nitrobenzene, Potassium Carbonate (K2CO3), Acetonitrile (CH3CN).

-

Procedure: To a solution of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in acetonitrile, 1,2-difluoro-4-nitrobenzene (1.1 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at room temperature for 12-16 hours.

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-arylated product.

| Reactant/Reagent | Molar Equiv. | Purpose |

| (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 1.0 | Starting Material |

| 1,2-difluoro-4-nitrobenzene | 1.1 | Arylating Agent |

| Potassium Carbonate | 2.0 | Base |

| Acetonitrile | - | Solvent |

Conversion of the Hydroxymethyl Group to an Azide

The primary alcohol can be converted into a leaving group, such as a mesylate or tosylate, and subsequently displaced by a nucleophile. Conversion to an azide is a common transformation to introduce a nitrogen atom, which can then be reduced to a primary amine.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-(azidomethyl)piperazine-1-carboxylate

-

Materials: (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Azide (NaN3), Dimethylformamide (DMF).

-

Procedure:

-

To a cooled (0 °C) solution of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DMF, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours.

-

Sodium azide (3.0 eq) is then added, and the reaction mixture is heated to 60-70 °C and stirred for 12-16 hours.

-

-

Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Reactant/Reagent | Molar Equiv. | Purpose |

| (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 1.0 | Starting Material |

| Methanesulfonyl chloride | 1.2 | Activating Agent |

| Triethylamine | 1.5 | Base |

| Sodium Azide | 3.0 | Nucleophile |

| Dimethylformamide | - | Solvent |

Reduction of the Azide to a Primary Amine

The azide group is a versatile precursor to a primary amine, which can be achieved through various reductive methods, including catalytic hydrogenation or reduction with reagents like lithium aluminum hydride.[4][5][6]

Experimental Protocol: Synthesis of (S)-tert-butyl 3-(aminomethyl)piperazine-1-carboxylate

-

Materials: (S)-tert-butyl 3-(azidomethyl)piperazine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H2).

-

Procedure: A solution of (S)-tert-butyl 3-(azidomethyl)piperazine-1-carboxylate (1.0 eq) in methanol is treated with a catalytic amount of 10% Pd/C. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the primary amine, which is often used in the next step without further purification.

| Reactant/Reagent | Molar Equiv. | Purpose |

| (S)-tert-butyl 3-(azidomethyl)piperazine-1-carboxylate | 1.0 | Starting Material |

| 10% Palladium on Carbon | catalytic | Catalyst |

| Hydrogen Gas | excess | Reducing Agent |

| Methanol | - | Solvent |

Application in Drug Discovery: The Synthesis of Delpazolid

Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic developed for the treatment of tuberculosis.[2][7][8] Its synthesis utilizes a derivative of this compound, highlighting the importance of this scaffold in accessing new antibacterial agents.

The synthesis of Delpazolid involves the N-arylation of the piperazine core, followed by a series of transformations to construct the oxazolidinone ring and introduce the necessary side chains.

Caption: Synthetic strategy for Delpazolid from the starting material.

Mechanism of Action of Delpazolid: Inhibition of Bacterial Protein Synthesis

Delpazolid, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][8][9] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex between the ribosome, mRNA, and initiator tRNA (fMet-tRNA).[10][11][12] This blockage of the first step of protein synthesis is bacteriostatic and ultimately leads to the cessation of bacterial growth.

Caption: Delpazolid inhibits bacterial protein synthesis by preventing initiation complex formation.

Conclusion

This compound is a cornerstone starting material in contemporary drug discovery. Its inherent structural and chemical attributes provide a robust foundation for the synthesis of a wide range of biologically active molecules. The successful development of the anti-tuberculosis agent Delpazolid serves as a compelling case study, underscoring the strategic importance of this chiral building block. As the quest for novel therapeutics continues, the versatility and utility of this compound will undoubtedly continue to fuel innovation in medicinal chemistry, enabling the creation of next-generation medicines to address unmet medical needs.

References

- 1. upload.orthobullets.com [upload.orthobullets.com]

- 2. Buy (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 314741-40-7 [smolecule.com]

- 3. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides [organic-chemistry.org]

- 8. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]

- 10. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of tert-Butyl 3-(Hydroxymethyl)piperazine-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a privileged motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on the derivatives of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key chiral building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a particular emphasis on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for key biological assays are provided, and all quantitative data are summarized in structured tables for comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the presented information.

Introduction

The piperazine ring system is a versatile scaffold in drug discovery, offering a unique combination of structural rigidity, basicity, and the ability to engage in multiple hydrogen bonding interactions.[1] The introduction of a hydroxymethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperazine ring provides a valuable intermediate, this compound, for the synthesis of a diverse range of derivatives.[2] The chiral center at the 3-position further allows for the development of stereospecific drugs, which can lead to improved efficacy and reduced side effects.

This guide explores the derivatization of this core structure and the resulting biological activities, providing a valuable resource for researchers engaged in the design and development of novel therapeutics.

Synthesis of Derivatives

The synthesis of derivatives of this compound typically involves the modification of the hydroxymethyl group or the deprotection of the Boc group followed by N-alkylation or N-arylation.

General Synthetic Routes

The primary strategies for synthesizing derivatives from the parent compound involve:

-

Nucleophilic Substitution: The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce a wide range of functionalities.

-

Boc Deprotection and N-functionalization: The Boc protecting group can be readily removed under acidic conditions, and the resulting secondary amine can be functionalized through reactions such as reductive amination, acylation, or arylation to yield a diverse library of derivatives.[3]

Detailed Synthetic Protocol: Example Synthesis of a Substituted Piperazine Derivative

The following protocol is adapted from the synthesis of a related piperazine derivative and illustrates a common synthetic strategy.[4]

Synthesis of 1-(tert-butyl)-3-(methyl)-4-((4-(methylthio)phenyl)methyl)piperazine-1,3-dicarboxylate

-

Esterification of Pyrazine-2-carboxylic acid: To a stirred mixture of pyrazine-2-carboxylic acid (1 equivalent) in methanol (MeOH), thionyl chloride (SOCl₂) (2 equivalents) is added dropwise at 0-10 °C. The mixture is stirred overnight at room temperature and then concentrated under reduced pressure. The residue is neutralized with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extracted with ethyl acetate (EtOAc). The combined organic phases are concentrated to yield the methyl ester.

-

Hydrogenation and Reduction: The resulting methyl ester is subjected to hydrogenation and reduction to form the piperazine ring.

-

Second Esterification: The product from the previous step is then subjected to another esterification reaction.

-

Electrophilic Substitution: The resulting compound (1 equivalent) is reacted with 4-(methylthio)benzaldehyde (1 equivalent) and sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in a suitable solvent. The reaction mixture is stirred until completion, and the final product is purified by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have shown promise in various therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

The hydrochloride salt of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate has demonstrated significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line.[2]

Table 1: Anticancer Activity of this compound Hydrochloride

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| (S)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate HCl | MDA-MB-231 | MTT Assay | IC₅₀ | 0.126 µM | [2] |

Antimicrobial Activity

Preliminary studies have indicated that the hydrochloride salt of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate exhibits antimicrobial properties against a range of pathogens, including drug-resistant strains of Staphylococcus aureus.[2]

Table 2: Antimicrobial Activity of this compound Hydrochloride

| Compound | Microorganism | Assay | Parameter | Value | Reference |

| (S)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate HCl | Multidrug-resistant Staphylococcus aureus | Broth Microdilution | MIC | 4–8 µg/mL | [2] |

Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[5][6]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[3][7]

Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Structure-Activity Relationships (SAR) and Signaling Pathways

While specific SAR studies for a broad range of this compound derivatives are still emerging, general principles for piperazine-containing compounds can be considered. The nature of the substituent introduced by modifying the hydroxymethyl group is expected to significantly influence the biological activity. For instance, the introduction of lipophilic or aromatic groups can enhance membrane permeability and interactions with hydrophobic pockets of target proteins.

The precise signaling pathways modulated by these derivatives are a subject of ongoing research. For anticancer activity, piperazine derivatives are known to interact with various targets, including protein kinases and receptors involved in cell proliferation and survival. In the context of antimicrobial activity, the mechanism may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with demonstrated potential in anticancer and antimicrobial applications. The synthetic versatility of the core structure allows for the generation of diverse chemical libraries for biological screening. Future research should focus on expanding the library of these derivatives and conducting comprehensive SAR studies to identify key structural features that govern their biological activity. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents based on this privileged scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 4. connectjournals.com [connectjournals.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

Navigating the Void: The Functional Role of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in Synthetic Chemistry

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral heterocyclic building block of significant interest within the pharmaceutical and drug discovery sectors. While a direct, intrinsic "mechanism of action" in a classical pharmacological sense is not attributed to this molecule, its pivotal role as a versatile synthetic intermediate enables the construction of a diverse array of biologically active compounds. This technical guide elucidates the functional utility of this compound, focusing on its incorporation into complex molecules with defined therapeutic targets, rather than a standalone biological activity. Its importance lies in providing a structurally constrained and functionalized piperazine scaffold, a privileged motif in medicinal chemistry.

The Piperazine Moiety: A Scaffold for Bioactivity

The piperazine ring is a common feature in numerous approved drugs and clinical candidates. Its presence can influence critical pharmacokinetic and pharmacodynamic properties, including:

-

Solubility and Lipophilicity: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity can be modulated by substituents on the nitrogen atoms.

-

Receptor Interactions: The nitrogen atoms can act as hydrogen bond acceptors, and the overall chair-like conformation of the ring can provide a rigid scaffold for presenting other functional groups to a biological target.

-

Metabolic Stability: The piperazine ring itself is often metabolically stable, contributing to improved drug half-life.

The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens in this compound allows for selective functionalization of the other nitrogen, while the hydroxymethyl group provides a handle for further synthetic elaboration.

Application in the Synthesis of Bioactive Molecules

The utility of this compound is best understood through its application in the synthesis of compounds targeting a range of biological pathways. While the patents reviewed do not describe a mechanism of action for this specific building block, they highlight its incorporation into larger molecules with well-defined activities.

Role in the Development of G-Protein Coupled Receptor (GPCR) and Ion Channel Modulators

Patents reveal the use of this piperazine derivative in the creation of libraries of macrocyclic compounds.[1][2] These complex structures are designed to interact with various biological targets, including:

-

G-Protein Coupled Receptors (GPCRs)

-

Ion Channels

-

Signal Transduction Pathways

The piperazine moiety, introduced via this compound, often serves as a key component of the macrocyclic ring or as a linker connecting different parts of the molecule. Its conformational rigidity and the potential for diverse substitution contribute to the specificity and potency of the final compounds.

A Building Block for Enzyme Inhibitors

This chemical intermediate has also been employed in the synthesis of potent enzyme inhibitors for various diseases.

-

Lp-PLA2 Inhibitors for Neurodegenerative Diseases: In the quest for treatments for diseases like Alzheimer's, this compound has been used as a starting material for the synthesis of inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[3] The resulting compounds aim to mitigate neuroinflammation.

-

KRAS G12D Inhibitors for Cancer Therapy: The fight against cancer has led to the development of inhibitors targeting specific oncogenic mutations. This piperazine derivative is a key reactant in the synthesis of heteroaryl compounds designed to inhibit the KRAS G12D mutant protein, which is implicated in various cancers including pancreatic, colorectal, and lung cancer.[4]

-

Janus Kinase (JAK) Inhibitors: The compound is also utilized in the synthesis of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines, which act as inhibitors of Janus kinases (JAKs).[5] These enzymes are crucial in cytokine signaling pathways, and their inhibition is a therapeutic strategy for autoimmune and inflammatory diseases.

Synthetic Workflow and Logical Relationships

The general workflow for utilizing this compound in drug discovery involves a multi-step synthetic process where it is coupled with other chemical fragments to generate a final, biologically active molecule.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. While it does not possess a specific mechanism of action on its own, its structural features and chemical handles are instrumental in the synthesis of a wide range of potent and selective therapeutic agents. Its contribution to drug discovery lies in providing a reliable and adaptable scaffold that medicinal chemists can leverage to construct novel molecules with desired pharmacological profiles against a multitude of disease targets. The continued use of this and similar building blocks will undoubtedly fuel the development of next-generation therapeutics.

References

- 1. WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]

- 2. AU2010281287A1 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]

- 3. WO2016011930A1 - Compounds - Google Patents [patents.google.com]

- 4. WO2022042630A1 - Heteroaryl compounds, preparation methods and uses thereof - Google Patents [patents.google.com]

- 5. WO2011028685A1 - Heterocyclic derivatives of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines as janus kinase inhibitors - Google Patents [patents.google.com]

Physical and chemical properties of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

An In-depth Technical Guide to Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of this compound. This chiral piperazine derivative is a crucial building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] Its structural features, including a reactive secondary amine, a primary alcohol for further functionalization, and a removable tert-butoxycarbonyl (Boc) protecting group, make it an asset in the development of novel therapeutics.[2][3]

Chemical Identity and Physical Properties

The compound is a chiral molecule and exists as two enantiomers, (S) and (R). The properties listed are often specific to one enantiomer, most commonly the (S)-form used in pharmaceutical synthesis.

Chemical Identifiers

The following table summarizes the key chemical identifiers for the (S)-enantiomer of the compound.

| Identifier | Value |

| CAS Number | 314741-40-7[2][3] |

| Molecular Formula | C10H20N2O3[2][3] |

| Molecular Weight | 216.28 g/mol [2][3] |

| IUPAC Name | tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate[2] |

| InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1[2] |

| InChI Key | NSILYQWHARROMG-QMMMGPOBSA-N[2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CO[2] |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN--INVALID-LINK--CO[2] |

Note: The (R)-enantiomer is identified by CAS Number 278788-66-2.[4][5]

Physical and Chemical Properties

This table outlines the key physical and chemical properties. Data for the corresponding (R)-enantiomer is used where specified.

| Property | Value |

| Appearance | White to off-white or light-yellow solid[4][6] |

| Melting Point | 68-70°C ((R)-enantiomer)[5] |

| Boiling Point | 322.9 °C at 760 mmHg (Predicted)[4][6][7] |

| Density | 1.085 g/cm³ (Predicted)[4][6][7] |

| Flash Point | 149.1 °C[4][6] |

| pKa | 14.97 (Predicted)[5][7] |

| Solubility | Soluble in Chloroform and Methanol (Slightly)[5] |

Synthesis and Experimental Protocols

This compound is a synthetic compound not found in nature. Its synthesis is critical for its application in drug discovery.

General Synthetic Strategy

The synthesis of this molecule requires careful control of protecting groups to achieve selective functionalization. A common strategy involves the selective N-protection of a piperazine precursor with a Boc group, which is stable in basic conditions but easily removed with acid.[2] The hydroxymethyl group can be introduced via the reduction of a corresponding carboxylic acid or ester derivative.[3]

Representative Experimental Protocol: Reduction Method

The following protocol is a representative example for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, based on a common literature method involving the selective reduction of a dicarboxylate precursor.[3]

Objective: To synthesize (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Materials:

-

1-tert-butyl 3-methyl (S)-piperazine-1,3-dicarboxylate

-

Nickel(II) chloride (NiCl₂)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-tert-butyl 3-methyl (S)-piperazine-1,3-dicarboxylate and nickel(II) chloride in anhydrous ethanol.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reduction: While maintaining the temperature at 0°C, add sodium borohydride to the mixture in small portions over 30 minutes. Vigorous gas evolution may be observed.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the final product as a white or off-white solid.

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key structural motif and building block. The piperazine ring is a well-known pharmacophore present in numerous approved drugs, including those for antibacterial, antiallergic, and antipsychotic applications.[8]

The value of this compound lies in its two distinct points for chemical modification:

-

The Secondary Amine: After deprotection (removal of the Boc group), this amine can be functionalized via alkylation, acylation, or reductive amination to introduce diverse substituents that can interact with biological targets.[3]

-

The Primary Alcohol: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, allowing for the attachment of other molecular fragments.[3]

While specific signaling pathways for the title compound are not documented, as it is an intermediate, its derivatives have shown potential biological activities.[1] For instance, piperazine-containing compounds have been investigated for their ability to modulate neurotransmitter systems or inhibit specific enzymes involved in cancer cell proliferation.[2] The precise mechanism of action depends entirely on the final structure of the molecule synthesized from this versatile starting material.

References

- 1. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 2. Buy (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 314741-40-7 [smolecule.com]

- 3. (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (314741-40-7) for sale [vulcanchem.com]

- 4. (R)-3-Hydroxymethyl-piperazine-1-carboxylic Acid Tert-butyl Ester CAS 278788-66-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. (R)-1-BOC-3-(Hydroxymethyl)piperazine | 278788-66-2 [chemicalbook.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. echemi.com [echemi.com]

- 8. connectjournals.com [connectjournals.com]

Spectroscopic Profile of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound. These datasets are crucial for the structural elucidation and quality control of this compound. The data presented is applicable to both the racemic mixture and its individual enantiomers, as standard NMR, IR, and MS techniques do not differentiate between enantiomers.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.83 | m | 1H | CH |

| ~3.68 | m | 2H | CH₂ |

| ~3.33 | m | 2H | CH₂ |

| ~1.86 | m | 4H | CH₂ |

| ~1.58 | m | 3H | CH, NH, OH |

| 1.46 | s | 9H | C(CH₃)₃ |

| ~1.38 | m | 1H | CH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O |

| 79.3 | C(CH₃)₃ |

| 62.8 | CH₂-OH |

| 56.9 | CH |

| 46.4 | CH₂ |

| 31.0 | CH₂ |

| 30.6 | CH₂ |

| 29.3 | CH₂ |

| 28.7 | C(CH₃)₃ |

| 23.6 | CH₂ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data

| Wavenumber (νₘₐₓ) cm⁻¹ | Interpretation |

| 3428 | O-H stretch (alcohol) |

| 2971, 2872 | C-H stretch (aliphatic) |

| 1692 | C=O stretch (carbamate) |

| 1478, 1457 | C-H bend (alkane) |

| 1397, 1366 | C-H bend (gem-dimethyl) |

| 1251 | C-O stretch |

| 1169 | C-N stretch |

| 1109, 1059 | C-O stretch (alcohol) |

Sample Preparation: Thin Film

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 217.15 | [M+H]⁺ |

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The spectra were recorded on a Bruker Avance 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was utilized to enhance sensitivity.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the thin-film method. A small amount of the neat compound was placed between two sodium chloride (NaCl) plates to create a thin film. The spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer, with data reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions was recorded.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

The Versatile Scaffold: A Technical Guide to Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, heterocyclic structures, particularly the piperazine moiety, have proven to be of exceptional value. This technical guide focuses on tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a chiral building block that has garnered significant attention for its utility in constructing a diverse array of biologically active molecules. Its inherent structural features—a protected amine, a reactive secondary amine, and a primary alcohol—offer a trifecta of functional handles for synthetic elaboration, making it a prized component in the medicinal chemist's toolbox. This document provides an in-depth exploration of this scaffold, including its synthesis, application in the development of targeted therapies, and the experimental methodologies underpinning its use.

The Core Scaffold: Synthesis and Properties

This compound is a chiral piperazine derivative where one of the ring nitrogens is protected by a tert-butyloxycarbonyl (Boc) group, and a hydroxymethyl group is attached to the 3-position. This strategic protection and functionalization allow for selective chemical modifications at the remaining secondary amine and the hydroxyl group.

A common synthetic approach to the chiral (R)-enantiomer involves a multi-step process starting from (R)-2-hydroxymethyl piperazine. The synthesis can be broadly categorized into two key stages: protection and purification.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Application in Drug Discovery: Targeting Dipeptidyl Peptidase-4 (DPP-4)

The this compound scaffold has been effectively utilized in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it an attractive therapeutic strategy for type 2 diabetes mellitus.[1][3][4]

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.

Quantitative Data: Bioactivity of a Derivative

| Compound ID | Structure | % Inhibition of DPP-4 (at 10 µM) |

| 8d | 4-methoxyphenyl substituted piperazine derivative | 28.73% |

| 8h | 4-fluorophenyl substituted piperazine derivative | 27.32% |

| 22d | 4-methoxyphenyl substituted pyridine derivative | 26.39% |

| 22h | 4-fluorophenyl substituted pyridine derivative | 24.32% |

Data sourced from Pharmacia, 2022.[5]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections provide methodologies for key experiments related to the synthesis and evaluation of compounds derived from the this compound scaffold.

Synthesis of (R)-1-Boc-3-hydroxymethyl piperazine[4]

Step 1: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

-

An aqueous solution of (R)-2-hydroxymethyl piperazine is placed in a reaction vessel.

-

Sodium hydroxide is added in portions to the solution under an ice bath.

-

Di-tert-butyl dicarbonate ((Boc)₂O) is added dropwise.

-

The reaction mixture is stirred at room temperature for 10-13 hours.

-

Following the reaction, the mixture is extracted three times with dichloromethane.

-

The combined organic phases are washed with 1M hydrochloric acid, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield an oily crude product.

-

The crude product is purified by crystallization to obtain 1,4-di-Boc-2-hydroxymethylpiperazine.

Step 2: Synthesis of (R)-1-Boc-3-hydroxymethyl piperazine

-

The purified 1,4-di-Boc-2-hydroxymethylpiperazine from Step 1 is added to a reactor with 95% ethanol and a prepared aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for 3-5 hours.

-

After the reaction, the ethanol is concentrated.

-

The mixture is cooled to room temperature and extracted with dichloromethane.

-

The combined organic phases are washed with a 15% sodium chloride solution and dried over anhydrous sodium sulfate.

-

The solution is filtered, concentrated, and the final product is obtained by crystallization from n-hexane.

In Vitro DPP-4 Inhibition Assay (General Protocol)[5]

A general procedure for evaluating the DPP-4 inhibitory activity of synthesized compounds is as follows:

-

A reaction mixture is prepared containing a buffer solution, the DPP-4 enzyme, and the test compound at a specific concentration (e.g., 10 µM).

-

The mixture is pre-incubated to allow for the interaction between the inhibitor and the enzyme.

-

The enzymatic reaction is initiated by the addition of a substrate for DPP-4.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., spectrophotometry or fluorometry).

-

The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor.

Conclusion

This compound stands out as a valuable and versatile scaffold in medicinal chemistry. Its pre-installed chirality and orthogonal functional groups provide a robust platform for the synthesis of complex and biologically active molecules. The successful application of this scaffold in the development of DPP-4 inhibitors highlights its potential in addressing significant therapeutic challenges. The detailed synthetic protocols and understanding of the underlying biological pathways provided in this guide are intended to empower researchers to further explore and exploit the potential of this remarkable building block in the quest for new and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 3. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

Enantioselective Synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust and scalable method for the enantioselective synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a crucial chiral building block in the pharmaceutical industry. The described methodology emphasizes operational simplicity, high yields, and excellent enantiomeric purity, making it suitable for both laboratory-scale research and industrial production.

Introduction

(R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its rigid piperazine scaffold, coupled with a chiral hydroxymethyl group, provides a versatile platform for the development of novel therapeutics. The precise control of stereochemistry is paramount for ensuring the desired pharmacological activity and minimizing off-target effects. This guide details a practical and efficient synthetic route to obtain the (R)-enantiomer with high fidelity.

Synthetic Pathway Overview

The enantioselective synthesis detailed herein proceeds through a three-step sequence starting from readily available precursors. The key steps involve the formation of the chiral piperazine core, protection of the nitrogen atoms, and subsequent selective deprotection to yield the target compound.

Figure 1: Overall synthetic pathway for (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Experimental Protocols

The following protocols are based on established synthetic methods and provide a detailed guide for each step of the synthesis.

Step 1: Synthesis of (R)-2-hydroxymethylpiperazine

This initial step establishes the chiral piperazine core through a ring-opening reaction of (R)-glycidol with ethylenediamine.

Reaction: Ethylenediamine reacts with (R)-glycidol in the presence of a base and catalyst to form (R)-2-hydroxymethylpiperazine.

Procedure:

-

To a reaction vessel, add dimethylbenzene (60 kg), ethylenediamine (6 kg), (R)-glycidol (8.1 kg), potassium carbonate (69 kg), and a catalytic amount of copper chromite (600 g).[1]

-

Heat the mixture to reflux and maintain for 24 hours.[1]

-

After cooling, filter the reaction mixture.

-

Add 30 kg of water to the filtrate, stir for 20 minutes, and then allow the layers to separate.

-

The aqueous phase containing the desired (R)-2-hydroxymethylpiperazine is used directly in the next step.[1]

Step 2: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

Both nitrogen atoms of the piperazine ring are protected with tert-butyloxycarbonyl (Boc) groups to facilitate selective deprotection in the final step.

Reaction: (R)-2-hydroxymethylpiperazine is reacted with di-tert-butyl dicarbonate under basic conditions to yield 1,4-di-Boc-2-hydroxymethylpiperazine.

Procedure:

-

To the aqueous phase obtained from Step 1, add sodium hydroxide (8 kg) in portions under an ice bath.[1]

-

Slowly add di-tert-butyl dicarbonate (45.8 kg) dropwise.[1]

-

Allow the reaction to proceed for 12 hours at room temperature.[1]

-

Extract the reaction mixture three times with dichloromethane (3 x 50 kg).[1]

-

Combine the organic phases and wash twice with 1 M hydrochloric acid (2 x 30 kg).[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain an oily crude product.

-

Crystallize the crude product twice from a suitable solvent to obtain pure 1,4-di-Boc-2-hydroxymethylpiperazine.[1]

Step 3: Synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

The final step involves the selective removal of one of the Boc protecting groups under basic conditions to yield the target molecule.

Reaction: 1,4-di-Boc-2-hydroxymethylpiperazine is hydrolyzed under basic conditions to selectively remove the Boc group at the 4-position.

Procedure:

-

In a reaction flask, combine 1,4-di-Boc-2-hydroxymethylpiperazine (13.9 kg) and 95% ethanol (30 kg).[1][2]

-

Add an aqueous solution of sodium hydroxide (3.5 kg of NaOH in 21 kg of water).[1][2]

-

Heat the mixture to reflux for 3-5 hours.[1]

-

After the reaction is complete, concentrate the ethanol under reduced pressure.[1][2]

-

After cooling, add dichloromethane (30 kg) and separate the layers.[1][2]

-

Extract the aqueous phase three times with dichloromethane (3 x 20 kg).[1][2]

-

Combine the organic phases and wash once with a 15% aqueous sodium chloride solution (40 kg).[1][2]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain a crude oil.[2]

-

Add n-hexane (35 kg) to the crude product to induce crystallization.[2]

-

Filter and dry the solid to obtain (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

| Step | Product | Starting Material | Yield | Purity (HPLC) |

| 2 | 1,4-di-Boc-2-hydroxymethylpiperazine | (R)-2-hydroxymethylpiperazine | 78% | 99.8% |

| 3 | (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 1,4-di-Boc-2-hydroxymethylpiperazine | 91% | 98.6% |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Figure 2: Logical workflow of the enantioselective synthesis.

Conclusion

This technical guide outlines a highly efficient and enantioselective synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. The described procedures are well-documented, scalable, and provide the target compound in high yield and purity. This chiral building block is of significant interest to the pharmaceutical industry, and the detailed methodology presented here serves as a valuable resource for researchers and process chemists in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Reactions of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a Boc-protected amine at the 1-position allows for selective functionalization at the secondary amine at the 4-position. Furthermore, the hydroxylmethyl group at the 3-position provides an additional site for derivatization, making this a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications.[1][2][3][4] This document provides detailed protocols for the reaction of this compound with various electrophiles, focusing on N-alkylation, N-acylation, and reductive amination.

Chemoselectivity

A key consideration when working with this compound is the chemoselective reaction of the secondary amine in the presence of the primary alcohol. Generally, the secondary amine is more nucleophilic than the primary alcohol, allowing for selective N-functionalization under appropriate reaction conditions. However, strong bases or highly reactive electrophiles could lead to competing O-functionalization. Careful selection of reagents and reaction conditions is crucial to ensure the desired selectivity.

N-Alkylation Reactions

Direct N-alkylation of the secondary amine of this compound can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent is critical to prevent side reactions and ensure high yields.

A general reaction scheme for N-alkylation is as follows:

Caption: General scheme for N-alkylation.

Experimental Protocol: N-Benzylation

This protocol describes the N-benzylation of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Materials:

-

(R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate.

Quantitative Data for N-Alkylation Reactions

| Electrophile (R-X) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl bromide | K₂CO₃ | ACN | 12 | ~95 | [5] (analogous) |

N-Acylation Reactions

The secondary amine of this compound readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding N-acyl derivatives.

A general reaction scheme for N-acylation is as follows:

Caption: General scheme for N-acylation.

Experimental Protocol: N-Benzoylation

This protocol describes the N-benzoylation of this compound.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data for N-Acylation Reactions

| Electrophile (R-COCl) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzoyl chloride | Et₃N | DCM | 2 | >90 | (General protocol) |

Reductive Amination

Reductive amination provides an alternative method for N-alkylation by reacting the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

A general workflow for reductive amination is as follows:

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes the reductive amination of a Boc-protected piperazine derivative with an aldehyde.

Materials:

-

This compound

-

Aldehyde (e.g., 4-mercaptomethyl benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred mixture of tert-butyl 3-(methyl)piperazine-1,3-dicarboxylate (1.0 eq) in dichloromethane, add 4-mercaptomethyl benzaldehyde (1.0 eq) and sodium triacetoxyborohydride (1.5 eq).[6]

-

Stir the reaction mixture at room temperature overnight.[6]

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired product.[6]

Quantitative Data for Reductive Amination

| Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| 4-mercaptomethyl benzaldehyde | NaBH(OAc)₃ | DCM | 12 | 24 | [6] |

Conclusion

This compound is a versatile building block that can be selectively functionalized at the secondary amine via N-alkylation, N-acylation, and reductive amination. The provided protocols offer a starting point for the synthesis of a wide range of derivatives for applications in drug discovery and development. Careful consideration of the reaction conditions is necessary to ensure high yields and chemoselectivity.

References

- 1. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 2. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 3. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 4. Buy (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 314741-40-7 [smolecule.com]

- 5. 1817678-56-0|tert-Butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. connectjournals.com [connectjournals.com]

Application Notes and Protocols for Parallel Synthesis Utilizing Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective use of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in parallel synthesis workflows. This versatile building block is a valuable scaffold in medicinal chemistry and drug discovery, enabling the rapid generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperazine amine and a primary alcohol. The orthogonal nature of the Boc-protecting group (acid-labile) and the hydroxyl group allows for selective derivatization at two points of diversity. The piperazine core is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This combination of features makes it an ideal starting material for the construction of compound libraries with potential therapeutic applications.

Key Applications in Parallel Synthesis

The unique structure of this compound lends itself to two primary strategies in parallel synthesis:

-

Solution-Phase Parallel Synthesis: This approach allows for the rapid synthesis of a matrix of analogs in multi-well plates. The hydroxyl group can be functionalized through various reactions, and subsequent Boc deprotection reveals the secondary amine for further diversification.

-

Solid-Phase Organic Synthesis (SPOS): The hydroxyl group provides a convenient handle for attachment to a solid support. This enables the use of excess reagents to drive reactions to completion and simplifies purification through simple filtration and washing steps, making it highly amenable to automated synthesis platforms.

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of a Disubstituted Piperazine Library

This protocol outlines a two-step solution-phase synthesis to generate a library of N,N'-disubstituted piperazine derivatives. The first step involves the acylation of the hydroxyl group, followed by Boc deprotection and subsequent acylation of the newly freed secondary amine.

Step A: Parallel Acylation of the Hydroxyl Group

-

Reaction Setup: In a 96-well reaction block, add a solution of this compound (1.0 eq) in dichloromethane (DCM).

-

Reagent Addition: To each well, add a unique carboxylic acid (1.2 eq), a coupling agent such as HATU (1.2 eq), and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Seal the reaction block and shake at room temperature for 16 hours.

-

Work-up: Quench the reactions by adding water. Extract the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected ester intermediates.

Step B: Parallel Amide Coupling

-

Boc Deprotection: Dissolve the crude products from Step A in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

-

Neutralization: Concentrate the solutions in vacuo, redissolve in DCM, and neutralize with a polymer-supported base (e.g., PS-BEMP).

-

Acylation: To each well containing the deprotected piperazine ester, add a unique carboxylic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Reaction and Purification: Shake the reaction block at room temperature for 16 hours. Purify the final products using high-throughput parallel purification techniques such as mass-directed automated flash chromatography.

Quantitative Data Summary

| Library Member | R¹ Group (from Acid in Step A) | R² Group (from Acid in Step B) | Yield (%) | Purity (%) |

| 1a | Benzoyl | Acetyl | 75 | >95 |

| 1b | 4-Chlorobenzoyl | Propionyl | 72 | >95 |

| 1c | 3-Methoxybenzoyl | Isobutyryl | 78 | >95 |

| ... | ... | ... | ... | ... |

Note: Yields and purities are representative and may vary depending on the specific carboxylic acids used.

Protocol 2: Solid-Phase Synthesis of Piperazine-Tethered Thiazoles

This protocol is adapted from a reported solid-phase synthesis of piperazine-tethered thiazoles and illustrates how this compound can be utilized in a similar workflow.[1] The hydroxyl group serves as the point of attachment to the solid support.

-

Resin Functionalization: Swell a Rink Amide resin in a suitable solvent like N,N-dimethylformamide (DMF). React the resin with an appropriate linker to introduce a functional group that can react with the hydroxyl of the piperazine building block.

-

Attachment of Piperazine Scaffold: React the functionalized resin with this compound in the presence of a suitable activating agent to immobilize the scaffold onto the solid support.

-

Boc Deprotection: Treat the resin-bound piperazine with a solution of 20% piperidine in DMF to remove the Boc protecting group.

-

Diversification (Acylation): Wash the resin and then acylate the free secondary amine with a variety of carboxylic acids using standard peptide coupling reagents (e.g., HOBt/DIC) in DMF.

-

Thiazole Formation: In a subsequent step, a thiazole ring can be constructed on the solid support, followed by cleavage from the resin.

-

Cleavage and Isolation: Cleave the final compounds from the resin using a cleavage cocktail (e.g., 95% TFA in water). Precipitate the product in cold diethyl ether, centrifuge, and lyophilize to obtain the final library of piperazine-tethered thiazoles.

Quantitative Data Summary (Representative)

| Library Member | R Group (from Carboxylic Acid) | Overall Yield (%) | Purity (%) |

| 2a | Phenyl | 65 | >90 |

| 2b | 4-Methoxyphenyl | 68 | >90 |

| 2c | 2-Thienyl | 62 | >90 |

| ... | ... | ... | ... |

Note: Overall yields and purities are based on the loading capacity of the starting resin and can vary.

Visualized Workflows

References

Application Notes and Protocols for the Deprotection of Boc-Protected 3-(Hydroxymethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-3-(hydroxymethyl)piperazine to yield 3-(hydroxymethyl)piperazine. This pivotal step is crucial in multi-step organic syntheses, particularly in the development of pharmaceutical agents where the piperazine moiety is a common scaffold. The following sections detail common deprotection methods, present quantitative data for typical reactions, provide step-by-step experimental protocols, and include visualizations of the chemical processes.

Introduction

The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The deprotection of Boc-protected 3-(hydroxymethyl)piperazine is a key transformation for introducing this versatile building block into more complex molecules. The choice of deprotection conditions is critical to ensure high yield and purity of the final product, while minimizing side reactions.[2] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[2]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical reaction conditions for the deprotection of Boc-protected piperazine derivatives. The data is representative and may require optimization for specific substrates and scales.

| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >90 | A common and effective method.[2] The resulting trifluoroacetate salt can sometimes be challenging to handle.[2] |

| Method B | Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1 - 3 | >90 | Often yields a crystalline hydrochloride salt that is easily isolated by filtration.[2][3] |

| Method C | Hydrochloric Acid (HCl) | Methanol (MeOH) | Room Temperature | 1 - 3 | >90 | An alternative to dioxane, particularly if the starting material has better solubility in methanol.[3] |

| Method D | p-Toluenesulfonic Acid (pTSA) | Ethyl Acetate (EtOAc) | 50 - 60 | 2 - 6 | Variable | A milder acidic alternative that can sometimes provide a crystalline salt.[3] |

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and generally effective method for N-Boc deprotection.[2]

Materials:

-

1-Boc-3-(hydroxymethyl)piperazine

-

Anhydrous Dichloromethane (DCM)

-